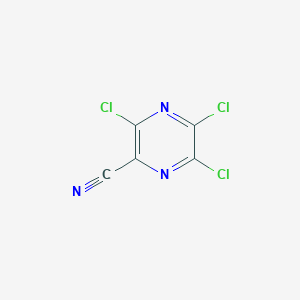

3,5,6-Trichloropyrazine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trichloropyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl3N3/c6-3-2(1-9)10-4(7)5(8)11-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLWHOCGIKPSJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes to 3,5,6 Trichloropyrazine 2 Carbonitrile

Classical Synthetic Approaches to Halogenated Pyrazine-2-carbonitriles

Classical methods for the synthesis of halogenated pyrazine-2-carbonitriles often rely on the construction of a pyrazine (B50134) ring followed by halogenation, or the use of pre-halogenated starting materials. A common strategy involves the condensation of α-dicarbonyl compounds with α-aminoamides. However, to achieve the desired trichloro-substitution pattern, a more targeted approach starting from a substituted precursor is generally necessary.

One potential classical route could be analogous to the synthesis of other chlorinated pyrazines, such as 3,6-dichloropyrazine-2-carbonitrile. This synthesis begins with a commercially available starting material like 2-aminopyrazine (B29847). mdpi.com A hypothetical pathway to 3,5,6-trichloropyrazine-2-carbonitrile could, therefore, involve the following conceptual steps:

Synthesis of a Polychlorinated Pyrazine Precursor: This would likely involve the direct, high-temperature chlorination of a suitable pyrazine starting material. However, controlling the regioselectivity to obtain a 2,3,5-trichloro or a 2,5,6-trichloro intermediate is a significant hurdle, as direct chlorination of pyrazine itself can lead to a mixture of products and potential decomposition. nih.gov

Introduction of an Amino Group: Should a suitable trichloropyrazine be obtained, the introduction of an amino group would be the next step. This could potentially be achieved through nucleophilic aromatic substitution of one of the chlorine atoms with ammonia (B1221849) or a protected amine equivalent. The position of this substitution would be dictated by the electronic properties of the trichloropyrazine intermediate.

Conversion of the Amino Group to a Nitrile: The final step would involve the conversion of the amino group to a carbonitrile. The Sandmeyer reaction is a classic and effective method for this transformation. mnstate.eduwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.gov This reaction proceeds via the formation of a diazonium salt from the aromatic amine, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. mdpi.comwikipedia.org

A key challenge in this classical approach is the synthesis of the correctly substituted 2-amino-trichloropyrazine precursor with the amino group at the desired C2 position and chlorine atoms at C3, C5, and C6.

Modern Catalyst-Mediated Synthesis of this compound Precursors

Modern synthetic methods offer more refined tools for the regioselective functionalization of heterocyclic rings, which could be applied to the synthesis of precursors for this compound. Transition metal-catalyzed cross-coupling reactions and direct C-H functionalization are powerful strategies in this regard. rsc.org

For instance, palladium-catalyzed reactions are widely used for the formation of carbon-carbon and carbon-heteroatom bonds on pyrazine rings. rsc.org A potential strategy could involve the synthesis of a di- or tri-brominated pyrazine-2-carbonitrile, followed by selective chlorine-for-bromine exchange or other functional group manipulations. Palladium-catalyzed cyanation of a corresponding polychlorinated or polybrominated pyrazine could also be a viable route to introduce the nitrile functionality. researchgate.net

Furthermore, catalyst systems are being developed for the selective chlorination of C-H bonds in nitrogen heterocycles. nih.gov While direct and selective C-H chlorination of pyrazine-2-carbonitrile to achieve the 3,5,6-trichloro substitution pattern remains a significant challenge, ongoing research into catalyst design may provide future solutions. For example, methods for the site-selective chlorination of C(sp³)–H bonds have been developed that show high functional group tolerance and could potentially be adapted for specific pyrazine derivatives. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Production

Given the lack of a direct, high-yielding synthesis for this compound, significant optimization of any proposed synthetic route would be necessary. Key parameters to consider for optimization would include:

Chlorinating Agent and Catalyst: In direct chlorination approaches, the choice of chlorinating agent (e.g., chlorine gas, sulfuryl chloride, N-chlorosuccinimide) and catalyst (if any) would be crucial in controlling the degree and regioselectivity of chlorination. Reaction temperature and time would also need to be carefully controlled to minimize side product formation and decomposition. nih.gov

Sandmeyer Reaction Conditions: For routes involving a Sandmeyer reaction, optimization of the diazotization step (e.g., temperature, acid concentration) and the subsequent cyanation (e.g., copper catalyst, cyanide source, temperature) would be critical to maximize the yield of the final product. nih.gov

Solvent and Base: In catalyst-mediated cross-coupling or functionalization reactions, the choice of solvent, base, and ligand for the metal catalyst can have a profound impact on reaction efficiency and selectivity.

Table 1: Potential Reaction Parameters for Optimization

| Step | Parameter to Optimize | Desired Outcome |

| Chlorination | Reagent, Catalyst, Temperature, Time | High regioselectivity for 3,5,6-trichloro substitution, high yield, minimal byproducts. |

| Amination | Amine source, Solvent, Temperature | Efficient and regioselective introduction of the amino group. |

| Sandmeyer Reaction | Diazotization conditions, Copper catalyst, Cyanide source | High conversion of the amino group to the nitrile, minimal side reactions. |

| Catalytic C-H Functionalization | Catalyst, Ligand, Oxidant, Solvent | Regioselective introduction of chlorine atoms with high efficiency. |

Stereochemical Control and Regioselectivity in the Functionalization of Pyrazine Rings

The synthesis of this compound is primarily a challenge of regioselectivity rather than stereochemistry, as the final product is aromatic and achiral. The key challenge lies in directing the incoming chloro- and cyano- groups to the correct positions on the pyrazine ring.

The regioselectivity of electrophilic and nucleophilic substitution on the pyrazine ring is governed by the electronic properties of the ring and any existing substituents. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, making the carbon atoms electron-deficient and generally susceptible to nucleophilic attack. Conversely, electrophilic substitution is generally difficult.

In a potential synthesis starting from a substituted pyrazine, the existing functional groups will direct the position of subsequent modifications. For instance, in the synthesis of 3,6-dichloropyrazine-2-carbonitrile, the regioselective chlorination of 2-aminopyrazine is a critical step that dictates the final substitution pattern. mdpi.com Similarly, achieving the 3,5,6-trichloro arrangement would require a synthetic sequence that precisely controls the introduction of each chlorine atom, potentially through the use of directing groups or carefully chosen reaction conditions.

Chemical Reactivity and Mechanistic Investigations of 3,5,6 Trichloropyrazine 2 Carbonitrile

Transformations of the Nitrile Functionality in 3,5,6-Trichloropyrazine-2-carbonitrile

Reductions to Amines and Aldehydes

The reduction of the nitrile functional group is a fundamental transformation in organic synthesis, providing access to primary amines and aldehydes. For a substrate such as this compound, these transformations would yield the corresponding aminomethyl and formyl pyrazines, which are valuable building blocks.

The conversion of nitriles to primary amines is typically achieved through catalytic hydrogenation. This method is often the most economical route for producing primary amines. Common catalysts include Group 10 metals like Raney nickel, palladium black, or platinum dioxide. The reaction involves the addition of two equivalents of hydrogen gas across the carbon-nitrogen triple bond. For instance, the industrial synthesis of hexamethylenediamine (B150038) from adiponitrile (B1665535) is a large-scale application of this technology. Alternative stoichiometric reducing agents for the non-catalytic conversion to amines include powerful hydride reagents such as lithium aluminium hydride (LAH), lithium borohydride, and diborane. While specific studies detailing the reduction of this compound were not found, catalytic hydrogenation over a nickel or cobalt catalyst would be a standard approach. For example, the hydrogenation of other cyanopyridyl derivatives has been successfully carried out using Raney catalysts. google.com

The partial reduction of nitriles to aldehydes requires milder and more controlled reaction conditions to stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H), which forms a Lewis acid-base adduct with the nitrile. A subsequent hydride transfer and aqueous workup yield the desired aldehyde. Another classic method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid to generate an iminium salt that is then hydrolyzed. Given the presence of reducible chloro substituents on the pyrazine (B50134) ring, chemoselectivity would be a significant consideration in any reduction attempt.

Table 1: Common Reagents for Nitrile Reduction

| Transformation | Reagent | Product | Notes |

|---|---|---|---|

| Nitrile to Primary Amine | Catalytic Hydrogenation (H₂, Raney Ni/Co, PtO₂) | R-CH₂NH₂ | Economical, widely used in industry. |

| Nitrile to Primary Amine | Lithium Aluminium Hydride (LAH) | R-CH₂NH₂ | Powerful, non-catalytic, requires anhydrous conditions. |

| Nitrile to Aldehyde | Diisobutylaluminium Hydride (DIBAL-H), then H₂O | R-CHO | Commonly used, stops at the imine stage before hydrolysis. |

| Nitrile to Aldehyde | Stephen Aldehyde Synthesis (SnCl₂, HCl) | R-CHO | Proceeds via hydrolysis of an intermediate iminium salt. |

Cycloaddition Reactions Involving the Nitrile Group

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The nitrile group, with its carbon-nitrogen triple bond, can participate as a dipolarophile in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. wikipedia.org This class of reactions involves a 1,3-dipole reacting with a π-system (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.org

Common 1,3-dipoles that react with nitriles include azides (to form tetrazoles), nitrile oxides (to form oxadiazoles), and nitrile imines (to form triazoles). youtube.com The reactivity of the nitrile as a dipolarophile is significantly enhanced by the presence of electron-withdrawing groups. In this compound, the pyrazine ring itself is electron-deficient, and this effect is amplified by the three chlorine atoms. This electronic feature should, in principle, activate the nitrile group for participation in 1,3-dipolar cycloadditions.

While the pyrazine ring itself can act as a diene in inverse-electron-demand Diels-Alder reactions, this is a reaction of the ring system and not the nitrile group. mdpi.comresearchgate.net Specific documented examples of the nitrile group of this compound participating in cycloaddition reactions are not prevalent in the surveyed literature. However, the general reactivity patterns of activated nitriles suggest that it could serve as a viable substrate for constructing novel, fused heterocyclic systems. For example, the 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne (a reaction analogous to one with a nitrile) is a well-established method for forming triazoles. youtube.com

Table 2: Potential [3+2] Cycloaddition Reactions of an Activated Nitrile

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

|---|---|---|

| Organic Azide (R-N₃) | R'-C≡N | Tetrazole |

| Nitrile Oxide (R-CNO) | R'-C≡N | Oxadiazole |

| Nitrile Imine (R-CN-NR') | R''-C≡N | Triazole |

Electrophilic Aromatic Substitution Studies on this compound

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like benzene. masterorganicchemistry.com The mechanism involves the attack of an electrophile by the π-electron system of the ring, forming a carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com However, the reactivity of aromatic rings towards EAS is highly dependent on the substituents present.

Azines, such as pyridine (B92270) and pyrazine, are six-membered heteroaromatic rings that are significantly less reactive towards EAS than benzene. researchgate.netyoutube.com This reduced reactivity is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom(s), which decreases the nucleophilicity of the ring. youtube.com Furthermore, under the acidic conditions typically required for EAS reactions (e.g., nitration with HNO₃/H₂SO₄), the nitrogen atom can be protonated or coordinate with a Lewis acid, which further deactivates the ring by introducing a positive charge. youtube.commasterorganicchemistry.com

The compound this compound is expected to be exceptionally unreactive towards electrophilic aromatic substitution. The substrate contains not only the inherently electron-deficient pyrazine core but also four potent electron-withdrawing groups: three chlorine atoms and a nitrile group. These groups collectively deplete the electron density of the aromatic ring to a very large extent, making an attack by an electrophile extremely unfavorable. Consequently, forcing conditions, such as high temperatures and pressures, would likely be required, leading to low yields and potential decomposition. youtube.com The lack of reports in the scientific literature for EAS reactions on this specific molecule supports the prediction of its extreme deactivation.

Transition Metal-Catalyzed Cross-Coupling Chemistry of this compound

The chlorine atoms on the this compound ring represent reactive sites for transition metal-catalyzed cross-coupling reactions. These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. eie.gr The Suzuki-Miyaura, Sonogashira, and Stille couplings are among the most widely used transformations in this class and have been successfully applied to chloropyrazine substrates. rsc.orgrsc.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid) with an organic halide, catalyzed by a palladium complex. libretexts.org This reaction is noted for its mild conditions and tolerance of a wide variety of functional groups. rsc.orgtcichemicals.com Studies on related compounds, such as 2,3,5-trichloropyridine, have shown that regioselective Suzuki coupling is possible, often occurring at the most reactive C-Cl bond without the need for a ligand. nih.gov For this compound, the three distinct chlorine atoms present a challenge of regioselectivity, which would depend on the specific catalyst and reaction conditions employed.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. rsc.org Chloropyrazine has been demonstrated to be an excellent substrate for this reaction. rsc.org

The Stille coupling utilizes an organotin reagent to couple with an organic halide, also catalyzed by palladium. This reaction is valued for the stability of the organotin reagents and its broad functional group compatibility and has been reported in pyrazine chemistry. rsc.org

While a patent describes the nucleophilic substitution of a chlorine atom in this compound with an amine, this proceeds via an SNAr mechanism rather than a cross-coupling catalytic cycle. google.com However, the reactivity of the C-Cl bonds is clearly established, making the compound a promising substrate for various cross-coupling methodologies to synthesize more complex pyrazine derivatives.

Table 3: Representative Conditions for Suzuki Coupling of a Chlorinated N-Heterocycle

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | H₂O/Toluene | 95% | nih.gov |

| 2,3,5-Trichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | H₂O/Toluene | 94% | nih.gov |

| 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂/DPEPhos | K₃PO₄ | Toluene | 83% | rsc.org |

Radical Reactions and Photochemical Transformations of this compound

The photochemical behavior of haloaromatic compounds is often dominated by the cleavage of the carbon-halogen bond. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited electronic state. From this excited state, homolytic cleavage of a carbon-chlorine bond can occur, generating a pyrazinyl radical and a chlorine radical.

Detailed photochemical studies on this compound are not widely available, but the behavior of analogous compounds like 2-chloropyrimidine (B141910) provides valuable insight. rsc.org The photolysis of 2-chloropyrimidine in aqueous solution upon UV irradiation (λ = 254 nm) proceeds through two main pathways. One pathway involves heterolytic C-Cl bond cleavage from the excited singlet state to form 2-hydroxypyrimidine. A second, competing pathway involves intersystem crossing to the triplet state, followed by homolytic C-Cl bond rupture. This homolytic cleavage produces a pyrimidinyl radical, which can then react with another molecule of the starting material to form a bipyrimidine dimer. rsc.org

By analogy, irradiation of this compound would be expected to induce homolysis of one of the C-Cl bonds. The resulting trichloropyrazinyl radical could then participate in a variety of subsequent reactions, such as abstracting a hydrogen atom from the solvent to yield a dichloropyrazine-2-carbonitrile, or undergoing dimerization. The presence of multiple chlorine atoms raises questions about which C-Cl bond would cleave preferentially. The photolability of chlorine atoms in various drug molecules has been shown to correlate with their ability to photosensitize oxidation reactions via a free radical mechanism. nih.gov

Table 4: Photolysis Products of 2-Chloropyrimidine in Anaerobic Aqueous Solution

| Product | Proposed Precursor State | Mechanism | Quantum Yield |

|---|---|---|---|

| 2-Hydroxypyrimidine | Excited Singlet State | Heterolytic C-Cl Cleavage | ~0.01 |

| 2-Chloro-4,2'-bipyrimidine | Triplet State | Homolytic C-Cl Cleavage | ~0.005 |

Data sourced from reference rsc.org.

Theoretical and Computational Chemistry Studies on 3,5,6 Trichloropyrazine 2 Carbonitrile

Quantum Mechanical Calculations of Electronic Structure and Molecular Orbital Theory

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 3,5,6-Trichloropyrazine-2-carbonitrile. These calculations, particularly through molecular orbital (MO) theory, provide a detailed picture of the distribution and energy of electrons within the molecule. The pyrazine (B50134) ring, being an aromatic system, has a set of delocalized π molecular orbitals. The presence of three chlorine atoms and a nitrile group as substituents significantly influences the electronic structure of this parent ring.

The chlorine atoms, being highly electronegative, exert a strong inductive effect, withdrawing electron density from the pyrazine ring. This withdrawal of electrons generally leads to a stabilization of the molecular orbitals, lowering their energy levels. Conversely, the chlorine atoms also possess lone pairs of electrons that can participate in resonance, or mesomeric effects, donating electron density back to the ring. However, for halogens, the inductive effect typically dominates. The nitrile group is also strongly electron-withdrawing, both inductively and through resonance.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the strong electron-withdrawing nature of the substituents is expected to lower the energy of both the HOMO and the LUMO, and potentially affect the magnitude of the gap.

Illustrative Molecular Orbital Energy Table for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | -1.58 | Antibonding π* orbital |

| LUMO | -2.75 | Lowest unoccupied π* orbital, primarily localized on the pyrazine ring and nitrile group |

| HOMO | -8.92 | Highest occupied π orbital, with contributions from the pyrazine ring and chlorine lone pairs |

| HOMO-1 | -9.87 | π orbital with significant contribution from the nitrogen and chlorine atoms |

Note: This data is hypothetical and for illustrative purposes only.

Density Functional Theory (DFT) Investigations of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the geometry and vibrational properties of molecules. DFT calculations can predict the equilibrium geometry of this compound with high accuracy by finding the minimum energy conformation on the potential energy surface. These calculations would reveal precise bond lengths, bond angles, and dihedral angles. The planarity of the pyrazine ring and the orientation of the nitrile group relative to the ring are key structural parameters that can be determined.

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations. The calculated vibrational frequencies correspond to the different normal modes of vibration of the molecule, which include stretching, bending, and torsional motions.

These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy. Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. The analysis of the vibrational modes allows for a detailed assignment of the peaks in the experimental spectra to specific molecular motions. For this compound, characteristic vibrational modes would include the C-Cl stretching frequencies, the C≡N stretching of the nitrile group, and the various stretching and bending modes of the pyrazine ring.

Hypothetical DFT-Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C≡N stretch | 2285 | 2240 | 2238 |

| Pyrazine ring stretch | 1580 | 1548 | 1550 |

| Pyrazine ring stretch | 1555 | 1524 | 1525 |

| C-Cl stretch | 850 | 833 | 830 |

| C-Cl stretch | 780 | 764 | 765 |

Note: This data is hypothetical and for illustrative purposes only.

Computational Studies of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, a key area of study would be nucleophilic aromatic substitution reactions, where one or more of the chlorine atoms are replaced by a nucleophile. Computational studies can be used to determine the preferred site of substitution and the reaction pathway. The calculations would involve locating the transition state structure for the attack of the nucleophile on the pyrazine ring and the subsequent departure of the chloride ion. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state.

These studies can also elucidate the role of solvents and catalysts in the reaction mechanism. By including solvent molecules in the calculation (either explicitly or through a continuum model), their effect on the stability of the reactants, intermediates, and transition states can be assessed. Similarly, the interaction of a catalyst with the molecule can be modeled to understand how it lowers the activation energy of the reaction.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. In an MD simulation, the atoms and molecules are allowed to interact for a period of time under the laws of classical mechanics. This provides a detailed view of the conformational landscape of the molecule and its interactions with its environment.

For a relatively rigid molecule like this compound, the primary focus of MD simulations would be on its intermolecular interactions. By simulating the molecule in a solvent, such as water or an organic solvent, the nature of the solute-solvent interactions can be explored. This includes the formation of hydrogen bonds (if applicable) and van der Waals interactions. The simulation can also provide information about the solvation free energy, which is a measure of how favorably the molecule interacts with the solvent.

MD simulations are also well-suited for studying the behavior of the molecule in a condensed phase, such as a crystal or an amorphous solid. In a crystal, the molecules are arranged in a regular, repeating pattern. MD simulations can be used to investigate the stability of the crystal lattice and the nature of the intermolecular forces that hold the crystal together. These forces include π-π stacking interactions between the pyrazine rings and halogen bonding involving the chlorine atoms.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry plays a crucial role in the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical methods and the experimental findings.

For nuclear magnetic resonance (NMR) spectroscopy, the chemical shifts of the carbon and nitrogen atoms in this compound can be calculated. These calculations are based on the magnetic shielding of the nuclei by the surrounding electrons. The predicted chemical shifts can be compared to experimental ¹³C and ¹⁵N NMR spectra to aid in the assignment of the signals.

In the realm of electronic spectroscopy, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule. This involves calculating the energies of the excited electronic states and the probabilities of the transitions between the ground state and these excited states. The resulting theoretical spectrum, which shows the absorption intensity as a function of wavelength, can be compared with the experimental UV-Vis spectrum. This comparison can help in understanding the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions.

Applications of 3,5,6 Trichloropyrazine 2 Carbonitrile in Chemical Synthesis

Role as a Versatile Synthetic Intermediate for Diverse Heterocyclic Scaffolds

3,5,6-Trichloropyrazine-2-carbonitrile is a valuable synthetic intermediate in the construction of diverse heterocyclic scaffolds. Its utility stems from the presence of multiple reactive sites: three chlorine atoms susceptible to nucleophilic substitution and a nitrile group that can undergo various transformations. The electron-withdrawing nature of the pyrazine (B50134) ring and the nitrile group activates the chlorine atoms, particularly the one at the 5-position, for displacement by nucleophiles.

A key application of this compound is in the synthesis of substituted pyrazine derivatives, which are important motifs in medicinal chemistry. For instance, this compound serves as a starting material for the preparation of pyrazines that act as modulators of GPR6, a G protein-coupled receptor. google.comgoogleapis.com In a typical synthetic sequence, the chlorine atom at the 5-position is selectively displaced by an amine, such as propan-2-amine, in a nucleophilic aromatic substitution reaction. google.comgoogleapis.com This initial substitution provides a foundation for further diversification of the molecule, leading to the creation of a library of compounds with potential therapeutic applications.

The reaction is typically carried out at a controlled temperature, starting at 0°C and gradually warming to room temperature, in a suitable solvent like dioxane. google.comgoogleapis.com The selective substitution at one of the chloro-positions highlights the role of this compound as a versatile building block, allowing for the stepwise introduction of different functional groups to construct complex heterocyclic systems.

Utility in the Construction of Complex Organic Molecules

The application of this compound extends to the synthesis of complex organic molecules with potential biological activity. Its role as a scaffold allows for the systematic construction of molecules with desired functionalities. The synthesis of GPR6 modulators provides a clear example of its utility in this context. google.comgoogleapis.com

Starting with this compound, a multi-step synthesis can be devised to introduce various substituents, ultimately leading to the formation of intricate molecular architectures. The initial substitution of a chlorine atom with an amine is the first step in a sequence that can involve further modifications at the remaining chloro-positions and the nitrile group. google.comgoogleapis.com

The following table outlines a representative reaction demonstrating the use of this compound in the initial step of constructing a more complex molecule. google.comgoogleapis.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Reference |

| This compound | propan-2-amine | dioxane | 0°C to 23°C | 3,6-dichloro-5-(isopropylamino)pyrazine-2-carbonitrile | google.comgoogleapis.com |

This initial product, 3,6-dichloro-5-(isopropylamino)pyrazine-2-carbonitrile, contains two remaining chlorine atoms that can be subjected to further nucleophilic substitution reactions, allowing for the introduction of additional diversity and complexity into the final molecule. This stepwise approach, starting from a readily available trichlorinated pyrazine, is a powerful strategy in the synthesis of novel and potentially bioactive compounds.

Further research is required to fully elucidate the applications of this compound in the following areas:

Environmental Fate and Degradation Pathways of 3,5,6 Trichloropyrazine 2 Carbonitrile in Abiotic Systems

Photolytic Degradation Mechanisms of 3,5,6-Trichloropyrazine-2-carbonitrile in Aqueous Media

No data is available on the mechanisms, quantum yields, or influencing factors (such as pH and presence of photosensitizers) for the photolytic degradation of this compound in water.

Chemical Hydrolysis Kinetics and Pathways

Information regarding the hydrolysis rate constants, half-lives under different pH and temperature conditions, and identification of hydrolysis products for this compound could not be located.

Oxidation and Reduction Transformations in Controlled Environmental Models

There is a lack of studies investigating the transformation of this compound through oxidative or reductive processes in controlled laboratory settings that simulate natural environmental conditions.

Adsorption and Mobility Characteristics in Non-Biological Matrices

No data on the adsorption coefficients (such as Koc) or mobility studies in soil or sediment for this compound are present in the available literature.

Analytical Methodologies for Trace Detection in Environmental Samples

Specific and validated analytical methods for the extraction, detection, and quantification of this compound at trace levels in environmental samples have not been published. While general methods for similar compounds exist, their applicability and performance for this specific analyte are unknown.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.